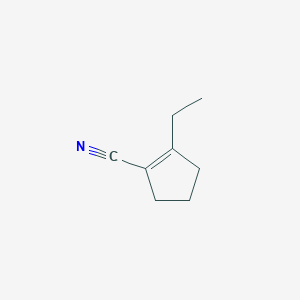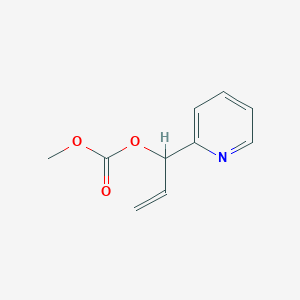
4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one is a quinazolinone derivative with significant interest in organic chemistry due to its unique structure and potential applications. Quinazolinones are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-(bromomethyl)-3-phenylquinazolin-4(3H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminoquinazolinones, while oxidation can produce quinazolinone oxides.
Scientific Research Applications
6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents with anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or activation of their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(bromomethyl)-3-phenylquinazolin-4(3H)-one
- 6-chloro-2-(chloromethyl)-3-phenylquinazolin-4(3H)-one
- 6-fluoro-2-(fluoromethyl)-3-phenylquinazolin-4(3H)-one
Uniqueness
6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interaction with biological targets. The bromine atoms can enhance the compound’s ability to form covalent bonds with nucleophiles, making it a valuable tool in medicinal chemistry for the development of covalent inhibitors.
Properties
CAS No. |
84546-13-4 |
|---|---|
Molecular Formula |
C15H10Br2N2O |
Molecular Weight |
394.06 g/mol |
IUPAC Name |
6-bromo-2-(bromomethyl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H10Br2N2O/c16-9-14-18-13-7-6-10(17)8-12(13)15(20)19(14)11-4-2-1-3-5-11/h1-8H,9H2 |
InChI Key |
GEULXFOKJDAYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


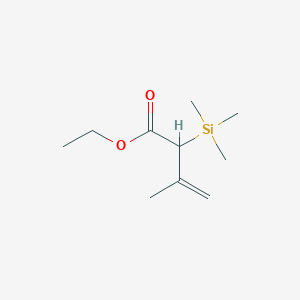
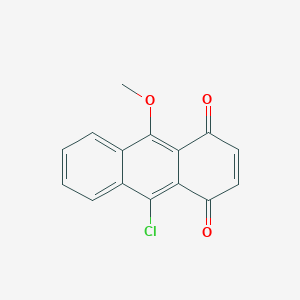

![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
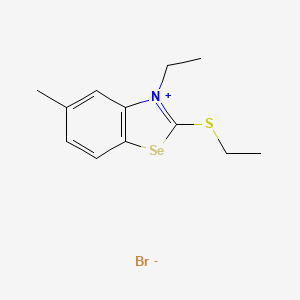

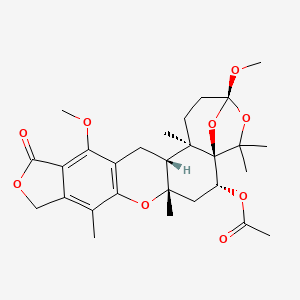

![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)
![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)

